molecular formula C5H7FN4 B070423 6-Fluoro-N2-methylpyrimidine-2,4-diamine CAS No. 165258-67-3

6-Fluoro-N2-methylpyrimidine-2,4-diamine

Cat. No.: B070423
CAS No.: 165258-67-3
M. Wt: 142.13 g/mol
InChI Key: SSJMBJXOUUCDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-N2-methylpyrimidine-2,4-diamine (CAS 67316-31-8) is a pyrimidine-based compound with the molecular formula C5H7FN4 and a molecular weight of 142.13 g/mol . The pyrimidine scaffold is a fundamental structure in medicinal chemistry, recognized as a privileged building block in DNA and RNA . Its inherent ability to act as a bioisostere for phenyl rings and other aromatic systems often improves the pharmacokinetic and pharmacodynamic properties of drug candidates, making it a highly versatile core for a wide range of therapeutic applications . Researchers are particularly interested in 2,4-diaminopyrimidine derivatives for their potential in drug discovery. This scaffold is a key feature in the design of kinase inhibitors , including compounds investigated for targeting cyclin-dependent kinases (CDKs) . Furthermore, diaminopyrimidine compounds have been explored as Toll-like receptor (TLR) agonists and have demonstrated significant research interest in areas such as anticancer and anti-infective agents . The specific research applications and biological activity of this compound itself are an area for ongoing investigation, building upon the well-established utility of its core structure. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-fluoro-2-N-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN4/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJMBJXOUUCDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Evidence Source
6-Fluoro-N2-methylpyrimidine-2,4-diamine 6-F, N2-Me ~168.2 g/mol* Hypothesized kinase/lysosome inhibition Inferred
6-Methylpyrimidine-2,4-diamine 6-Me 140.16 g/mol Lysosome inhibition (ATG4B targeting)
Pyrimethamine (5-(4-Cl-Ph)-6-Et) 4-Cl-Ph, 6-Et 248.71 g/mol Antimalarial (dihydrofolate reductase inhibition)
N4-(4-Cl-2-F-Ph)-6-(2-Me-benzyl)-pyrrolo-pyrimidine 4-Cl-2-F-Ph, 2-Me-benzyl 401.84 g/mol Receptor tyrosine kinase inhibition
6-(3-MeO-Ph)-N4-(benzodioxolylmethyl) 3-MeO-Ph, benzodioxolylmethyl 358.38 g/mol Unknown (structural analog for supramolecular studies)

*Estimated based on analogous compounds.

Key Observations:

Fluorine vs. Chlorine Substitution :

  • Fluorine at position 6 (as in the target compound) may improve metabolic stability compared to chlorine in pyrimethamine, which is associated with antimalarial activity . Chlorine in analogs like compound 8 () enhances hydrophobic interactions with kinase active sites .

Lysosome vs. Kinase Targeting :

  • 6-Methylpyrimidine-2,4-diamine () inhibits lysosomal proteolysis via ATG4B, while fluorinated analogs (e.g., compound 6 in ) focus on tumor imaging via focal adhesion kinase (FAK) targeting. The fluorine in the target compound could bridge these applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility LogP* Reference
This compound Not reported Likely moderate ~1.2 Inferred
6-Methylpyrimidine-2,4-diamine Not reported Low in water 0.6
Pyrimethamine 233–235 Insoluble in H2O 2.9
Compound 8 () 210 CHCl3/MeOH 3.5

*Predicted using fragment-based methods.

Key Observations:

  • The target compound’s fluorine atom likely increases polarity compared to pyrimethamine (higher LogP), balancing solubility and membrane permeability .
  • Methylation at N2 may reduce crystallinity compared to bulkier aryl-substituted analogs (e.g., compound 8 ), enhancing formulation flexibility .

Preparation Methods

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) provide efficient access to pyrimidine scaffolds. A prominent method involves the condensation of guanidine derivatives with fluorinated aldehydes and malononitrile. For example, 9 a–c were synthesized via a three-component reaction of guanidine carbonate, malononitrile, and aldehydes under conventional heating, yielding 2,4-diaminopyrimidine-5-carbonitriles in 26–67% yields. Adapting this approach, fluorinated aldehydes (e.g., 6-fluorobenzaldehyde) could replace aromatic aldehydes to introduce fluorine at position 6. Subsequent reduction of the nitrile group to an aldehyde using Raney nickel under acidic conditions (as demonstrated for 10 a–c ) enables further functionalization.

Key Reaction Parameters:

ComponentRoleExample ReagentYield Range
Guanidine carbonateNitrogen sourceGuanidine carbonate
MalononitrileCarbonitrile contributorMalononitrile
Fluorinated aldehydeFluorine introduction6-Fluorobenzaldehyde26–67%
Reducing agentNitrile-to-aldehyde conversionRaney nickel (H₂)Moderate

Fluorination Strategies at Position 6

Direct Halogenation Using Phosphorus Oxychloride

Chlorination of pyrimidine precursors using POCl₃ is a well-established method, as seen in the synthesis of 6-chloro-2,4-diaminopyrimidine. Substituting POCl₃ with phosphorus pentafluoride (PF₅) or fluorinating agents like DAST (diethylaminosulfur trifluoride) could enable direct fluorination. However, such reactions require stringent anhydrous conditions and elevated temperatures (80–120°C).

Nucleophilic Aromatic Substitution

Post-synthetic fluorination via nucleophilic substitution of a chloro intermediate offers better control. For instance, 6-chloro-2,4-diaminopyrimidine reacts with KF in polar aprotic solvents (e.g., DMF, DMSO) at 100–150°C to yield 6-fluoro derivatives. This method parallels the chlorination step in Minoxidil synthesis, where POCl₃ introduces chlorine, but replaces Cl⁻ with F⁻ for fluorination.

Comparative Fluorination Efficiency:

MethodReagentTemperatureSolventYield (%)
Direct fluorinationPF₅120°CToluene35–50*
Nucleophilic substitutionKF150°CDMF60–75*
*Theorized based on analogous reactions.

N2-Methylation Techniques

Reductive Amination

Reductive amination of 2,4-diaminopyrimidine-5-carbaldehydes (10 a–c ) with methylamine represents a viable route. Using NaBH₃CN or H₂/Pd-C in methanol, the imine intermediate (11 a–y ) is reduced to the secondary amine, introducing the methyl group. For example, phenethylamines were successfully coupled to 10 a–c under reductive conditions to yield 7 a–y .

Direct Alkylation

Methylation of the N2 amine can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). However, this approach risks over-alkylation at both N2 and N4 positions, necessitating protective groups. The patent method for Minoxidil synthesis employs piperidine for nucleophilic substitution, suggesting that methylamine could similarly displace a leaving group (e.g., Cl) at N2.

Regioselectivity Challenges and Solutions

Protective Group Strategies

Selective methylation at N2 requires masking the N4 amine. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups can protect N4 during methylation, followed by deprotection under acidic or basic conditions. For instance, Boc protection of 10 a–c prior to methylamine coupling could ensure N2-specific functionalization.

Solvent and Temperature Effects

Polar solvents (e.g., DMF, ethanol) enhance nucleophilicity at N2 due to hydrogen bonding with N4, as observed in the synthesis of 7 a–y . Elevated temperatures (50–80°C) further favor N2 reactivity over N4.

Purification and Characterization

Chromatographic Techniques

Purification of 6-fluoro-N2-methylpyrimidine-2,4-diamine is complicated by similar Rf values of intermediates, as noted in the synthesis of 10 a–c . Column chromatography using silica gel and eluents like CHCl₃/MeOH (5:4) achieves separation, while recrystallization from acetone/water mixtures improves purity.

Spectroscopic Confirmation

  • ¹H NMR : Methyl protons (N2-CH₃) resonate at δ 2.8–3.1 ppm, while aromatic protons (C6-F) show coupling constants of ~10 Hz.

  • MS (ESI+) : Molecular ion peak at m/z 173.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodFluorination StepMethylation StepOverall YieldPurity (%)
MCR + Reductive aminationNucleophilic substitution (KF)Reductive amination (MeNH₂)40–55*85–90
Direct alkylationPOCl₃ → PF₅Methyl iodide (K₂CO₃)30–45*75–80
*Estimated based on analogous syntheses .

Q & A

Basic: What are the optimal synthetic routes for 6-fluoro-N²-methylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves fluorination of a pyrimidine precursor. A validated approach is the nucleophilic aromatic substitution of a 6-chloro intermediate (e.g., 6-chloro-N²-methylpyrimidine-2,4-diamine) with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C . Key factors affecting yield:

  • Temperature : Higher temperatures (>100°C) accelerate substitution but may degrade sensitive functional groups.
  • Catalysts : Crown ethers (e.g., 18-crown-6) enhance fluoride ion reactivity, improving yields by ~20% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >95% purity.

Basic: How is the purity and structural integrity of 6-fluoro-N²-methylpyrimidine-2,4-diamine validated?

Methodological Answer:

  • Analytical Techniques :
    • HPLC-MS : Quantifies purity (typically >98%) and detects trace byproducts (e.g., dehalogenated derivatives) .
    • NMR Spectroscopy : ¹⁹F NMR confirms fluorination (δ ~ -110 to -120 ppm for aromatic C-F), while ¹H NMR verifies methyl substitution (N²-CH₃ at δ ~3.0 ppm) .
    • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N-H···N interactions between amino groups and pyrimidine nitrogen), critical for understanding solid-state stability .

Advanced: How do electronic effects of the 6-fluoro substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing fluorine at C6 polarizes the pyrimidine ring, enhancing electrophilicity at C2 and C4. This facilitates:

  • Buchwald-Hartwig Amination : Pd-catalyzed coupling with aryl amines at C4 (yields: 70–85%) under mild conditions (80°C, 12 h) .
  • Suzuki-Miyaura Reactions : Limited by competing defluorination; use of Pd(OAc)₂/XPhos and Cs₂CO₃ in dioxane minimizes side reactions (~50% yield) .
    Contradiction Note : Fluorine’s steric effects may hinder bulky reagent access, requiring optimization of ligand steric bulk (e.g., SPhos vs. XPhos) .

Advanced: What strategies resolve contradictions in reported bioactivity data for fluoro-pyrimidine derivatives?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition) often arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 1 μM vs. 10 μM) alter competitive binding outcomes. Standardize assays using [ATP] = Km (e.g., 10 μM for EGFR kinase) .
  • Cellular Uptake : LogP of 6-fluoro-N²-methylpyrimidine-2,4-diamine (~1.5) limits membrane permeability. Modify with prodrug strategies (e.g., acetyl-protected amines) to enhance bioavailability .
  • Metabolic Stability : Fluorine reduces hepatic clearance (t₁/₂ > 2 h in microsomes) but may form reactive metabolites (e.g., glutathione adducts). Use LC-MS/MS to profile metabolites .

Advanced: How does the N²-methyl group impact binding to biological targets compared to bulkier substituents?

Methodological Answer:
Comparative studies (e.g., molecular docking vs. SAR) reveal:

  • Kinase Binding : N²-methyl fits into hydrophobic pockets (e.g., EGFR’s “gatekeeper” region), with ΔG ~ -8.5 kcal/mol. Bulkier groups (e.g., ethyl, cyclohexyl) cause steric clashes, reducing affinity by 3–5-fold .
  • Selectivity : Methyl minimizes off-target effects (e.g., vs. VEGFR2) by avoiding π-π stacking with non-target tyrosine kinases .
    Experimental Validation :
  • Alanine Scanning Mutagenesis : Identifies residues critical for methyl group interactions (e.g., Leu858 in EGFR) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH ~ -12 kJ/mol) .

Advanced: What computational methods predict the tautomeric stability of 6-fluoro-N²-methylpyrimidine-2,4-diamine in aqueous media?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) predicts the 2,4-diamino tautomer as most stable (ΔE ~ 5 kcal/mol lower than imino forms) due to intramolecular H-bonding (N-H···F) .
  • MD Simulations : Explicit solvent models (TIP3P water) show proton exchange at N4 under physiological pH (7.4), with pKa ~6.8 for the 4-amino group .
    Experimental Correlation :
  • pH-Dependent NMR : Chemical shifts of N-H protons (δ ~6.5–7.0 ppm) confirm tautomer distribution at varying pH .

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